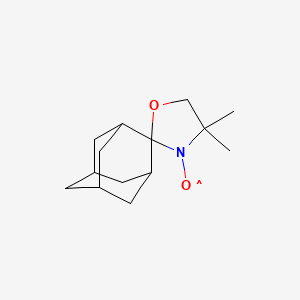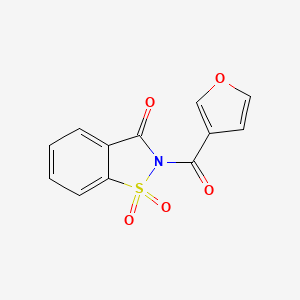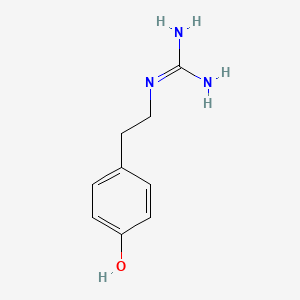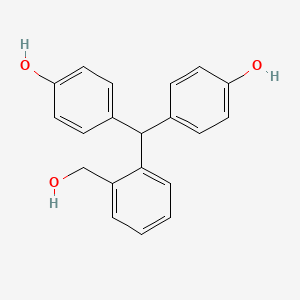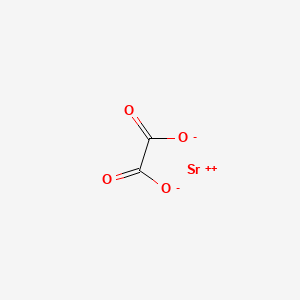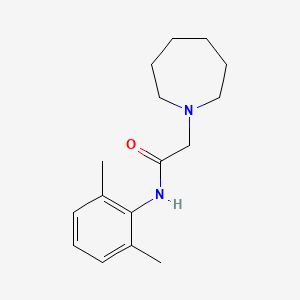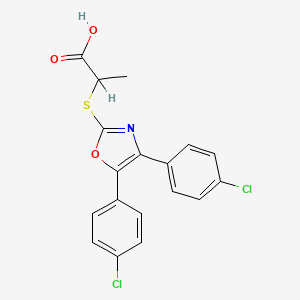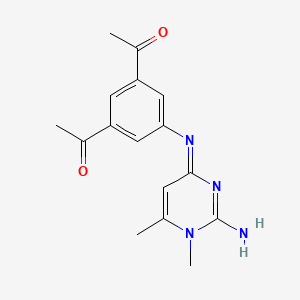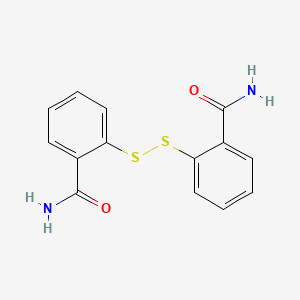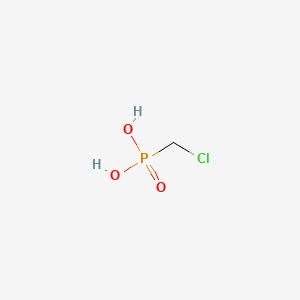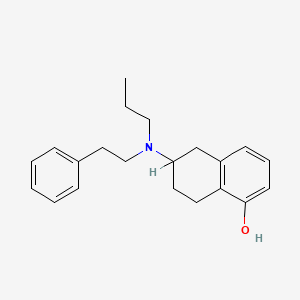
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is a synthetic organic compound that belongs to the class of tetralin derivatives This compound is characterized by the presence of a hydroxyl group at the 5-position of the tetralin ring and a propyl-phenethylamino substituent at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetralin Ring: The tetralin ring can be synthesized through the hydrogenation of naphthalene or its derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced at the 5-position through selective hydroxylation using reagents like osmium tetroxide or potassium permanganate.
Substitution with Propyl-Phenethylamino Group: The final step involves the substitution of the hydrogen atom at the 2-position with the propyl-phenethylamino group. This can be achieved through nucleophilic substitution reactions using appropriate amines and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino substituent using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin has several applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
類似化合物との比較
Similar Compounds
2-(N-Propyl-N-phenethylamino)-tetralin: Lacks the hydroxyl group at the 5-position.
2-(N-Propyl-N-phenethylamino)-5-methoxytetralin: Contains a methoxy group instead of a hydroxyl group at the 5-position.
2-(N-Propyl-N-phenethylamino)-5-chlorotetralin: Contains a chlorine atom instead of a hydroxyl group at the 5-position.
Uniqueness
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is unique due to the presence of both the hydroxyl group and the propyl-phenethylamino substituent, which confer distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding and other interactions, while the amino substituent can engage in various chemical reactions, making this compound versatile for different applications.
特性
CAS番号 |
87857-27-0 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C21H27NO/c1-2-14-22(15-13-17-7-4-3-5-8-17)19-11-12-20-18(16-19)9-6-10-21(20)23/h3-10,19,23H,2,11-16H2,1H3 |
InChIキー |
DEYFWGXTPWNADC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O |
正規SMILES |
CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O |
同義語 |
2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride 2-(N-propyl-N-phenethylamino)-5-hydroxytetralin N 0434 N 434 N-0434 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


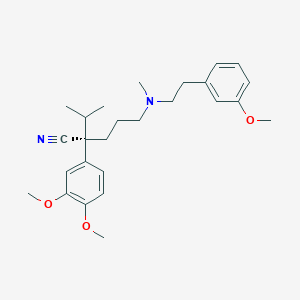
![4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID](/img/structure/B1213409.png)
